molecular formula C7H9NO B1587522 4-Methoxy-3-methylpyridine CAS No. 96609-78-8

4-Methoxy-3-methylpyridine

Cat. No.: B1587522
CAS No.: 96609-78-8
M. Wt: 123.15 g/mol
InChI Key: NCBHMODQBDKRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-methylpyridine is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, where the hydrogen atoms at the 4th and 3rd positions are replaced by a methoxy group (-OCH3) and a methyl group (-CH3), respectively. This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3-methylpyridine can be synthesized through several methods. One common method involves the reaction of 3-methylpyridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the methoxy group is introduced at the 4th position of the pyridine ring.

Another method involves the use of 4-methoxypyridine as a starting material. This compound can be methylated at the 3rd position using methyl iodide and a strong base, such as sodium hydride, to yield this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through continuous flow processes that allow for better control of reaction conditions and higher yields. These processes often involve the use of advanced catalysts and optimized reaction parameters to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 4-methoxy-3-methylpiperidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring. For example, halogenation can be performed using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine, methyl iodide, sodium hydride.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: 4-Methoxy-3-methylpiperidine.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

4-Methoxy-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis reactions.

    Biology: This compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylpyridine depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. For example, as a ligand in coordination chemistry, it can form complexes with metal ions, influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: A structural isomer where the methoxy group is at the 2nd position. It has different reactivity and applications compared to 4-Methoxy-3-methylpyridine.

    3-Methoxypyridine: Another isomer with the methoxy group at the 3rd position. It also exhibits distinct chemical properties and uses.

    4-Methoxypyridine:

Uniqueness

This compound is unique due to the presence of both a methoxy and a methyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

4-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-5-8-4-3-7(6)9-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBHMODQBDKRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406166
Record name 4-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96609-78-8
Record name 4-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4 g (28.8 mmol) 3-methyl-4-methoxy pyridine N-oxide (prepared according to the method described in Kohl, Bernhard et al; J. Med. Chem.; 1992; 1049–1057) and 1.1 mg of 5% palladium on charcoal in 50 ml of methanol is hydrogenated at 20 atms at room temperature for 12 hours (2*6 hours). Filtration through celite, and evaporation gave 3,2 g (90%) of a light green oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.1 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-methylpyridine
Reactant of Route 3
4-Methoxy-3-methylpyridine
Reactant of Route 4
4-Methoxy-3-methylpyridine
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-methylpyridine
Reactant of Route 6
Reactant of Route 6
4-Methoxy-3-methylpyridine
Customer
Q & A

Q1: Why is 4-methoxy-3-methylpyridine a significant starting material in the synthesis of (±)-cylindrospermopsin?

A1: this compound serves as a crucial starting point in the total synthesis of (±)-cylindrospermopsin []. Its structure allows for the step-wise construction of the complex tricyclic system found in cylindrospermopsin. Specifically, it is utilized to build the substituted piperidine A ring, which is ultimately incorporated into the final structure of the target molecule [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.